7-Methyl-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
7-Methyl-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, a phenylethyl group, and a sulfanyl group. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions typically require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the methylsulfide group at the C-2 position can be oxidized to methyl sulfoxides using m-chloroperbenzoic acid (m-CPBA) . This compound can also participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by different aryl or heteroaryl amines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like m-CPBA, reducing agents such as sodium borohydride, and nucleophiles like arylamines. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfide group results in the formation of methyl sulfoxides, while nucleophilic substitution reactions yield various aryl or heteroaryl derivatives .
Scientific Research Applications
7-Methyl-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with specific molecular targets . Additionally, this compound is studied for its antioxidant and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 7-Methyl-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways that regulate cell growth, apoptosis, and immune responses .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-Methyl-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid include other pyrido[2,3-d]pyrimidine derivatives such as 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids and 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]pyrido[2,3-d]pyrimidines .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylethyl and sulfanyl groups, along with the fused pyrimidine-pyridine ring system, contributes to its specific interactions with molecular targets and its potential therapeutic applications .
Properties
IUPAC Name |
7-methyl-4-oxo-1-(1-phenylethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-9-8-12(16(22)23)13-14(18-9)20(17(24)19-15(13)21)10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,22,23)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFXQQDIFJVDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=S)N(C2=N1)C(C)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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